2-Methyl-4-oxo-4H-chromene-8-carboxylic Acid
Description
2-Methyl-4-oxo-4H-chromene-8-carboxylic acid is a chromene derivative characterized by a fused benzopyran-4-one core with a methyl group at position 2 and a carboxylic acid substituent at position 6. Chromenes are heterocyclic compounds with a bicyclic structure, and their derivatives are widely studied for pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Properties
Molecular Formula |
C11H8O4 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
2-methyl-4-oxochromene-8-carboxylic acid |
InChI |
InChI=1S/C11H8O4/c1-6-5-9(12)7-3-2-4-8(11(13)14)10(7)15-6/h2-5H,1H3,(H,13,14) |
InChI Key |
SDGNQRWQQDYLDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C(=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-oxo-4H-chromene-8-carboxylic acid typically involves a one-pot reaction using 2-benzylidene malononitriles and substituted resorcinols in the presence of methanol and calcium hydroxide at room temperature . Another method involves the Knoevenagel reaction followed by cleavage with hydroxylamine hydrochloride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions mentioned above to achieve higher yields and purity suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-oxo-4H-chromene-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using Jones reagent, resulting in the formation of carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Jones reagent (chromic acid in acetone) at 0°C.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted chromene derivatives.
Scientific Research Applications
2-Methyl-4-oxo-4H-chromene-8-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-4-oxo-4H-chromene-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the oxidative deamination of monoamines . This inhibition leads to increased levels of neurotransmitters, which can have therapeutic effects in neurodegenerative diseases .
Comparison with Similar Compounds
3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic Acid
7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde
- Structural Differences : A carbaldehyde group at position 8 (vs. carboxylic acid in the target compound) and a hydroxy group at position 5.
- Lower solubility in polar solvents compared to carboxylic acid derivatives due to reduced hydrogen-bonding capacity.
6-Bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic Acid
- Structural Differences : Bromine substitution at position 6 and a hydroxy group at position 3.
- Research Insights :
4-Oxo-4H-chromene-3-carboxylic Acid
- Structural Differences: Carboxylic acid at position 3 (vs.
- Synthetic Relevance : Synthesized via a two-step Vilsmeier reaction and Jones oxidation, highlighting the reactivity of the chromene core at position 3 .
Data Table: Comparative Analysis of Chromene Derivatives
Key Research Findings and Trends
Substituent Effects :
- Electron-Withdrawing Groups (e.g., COOH at position 8): Enhance solubility and bioavailability, critical for drug delivery .
- Halogenation (e.g., Br at position 6): Increases electrophilicity, enabling targeted covalent binding in drug design .
Crystallographic Stability : Hydrogen-bonding networks (e.g., O—H⋯O interactions in 3-methyl-2-phenyl derivatives) improve thermal stability and crystallinity .
Synthetic Accessibility : Vilsmeier and Jones oxidation methods are efficient for introducing oxo and carboxylic acid groups .
Biological Activity
2-Methyl-4-oxo-4H-chromene-8-carboxylic acid, a derivative of chromene, has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a chromene backbone with a carboxylic acid functional group at the 8-position and a methyl group at the 2-position. This unique structure contributes to its pharmacological properties.
Antioxidant Activity
Several studies have evaluated the antioxidant potential of chromene derivatives using assays like the DPPH radical scavenging assay. For instance, derivatives of chromenes have shown significant free radical scavenging abilities, which are crucial for combating oxidative stress-related diseases .
Anti-inflammatory Properties
Research indicates that 2-methyl-4-oxo-4H-chromene derivatives exhibit inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. The dual inhibitory action against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) suggests potential therapeutic applications in neurodegenerative diseases where inflammation plays a key role .
Anticancer Activity
The anticancer properties of 2-methyl-4-oxo-4H-chromene derivatives have been investigated in various cancer cell lines. Studies have shown that these compounds can induce cytotoxic effects, reducing cell viability significantly in HeLa and HCT116 cancer cell lines at concentrations as low as 10 µM . The mechanism involves the inhibition of specific kinases related to cancer progression.
Study on Anticancer Effects
In one study, a series of chromene derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 10 µM, demonstrating potent anticancer activity. The study utilized MTT assays to quantify cell viability after treatment with the compounds .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-Methyl-4-oxo-4H-chromene derivative A | HeLa | 8.5 | Chk1 inhibition |
| 2-Methyl-4-oxo-4H-chromene derivative B | HCT116 | 9.0 | Induction of apoptosis |
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between these compounds and their biological targets. For example, docking simulations revealed that certain chromene derivatives bind effectively to the active sites of AChE and COX enzymes, supporting their potential as dual-action drugs for treating Alzheimer's disease and inflammation-related disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
